molecular formula C23H22N2O3 B2380352 N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide CAS No. 941957-53-5

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2380352
CAS No.: 941957-53-5
M. Wt: 374.44
InChI Key: RAALVGXUKXOPCM-UHFFFAOYSA-N
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Description

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound designed for research purposes, particularly in the field of medicinal chemistry and neuroscience. Its structure incorporates a naphthalene acetamide core linked to a phenyl ring substituted with both a methoxy group and a 2-oxopyrrolidine (also known as pyrrolidin-2-one) fragment. The 2-oxopyrrolidin-1-yl group is a significant pharmacophore found in numerous compounds with documented central nervous system (CNS) activity . This structural feature is present in several anticonvulsant and neuroprotective agents, suggesting this compound's potential value in research related to epilepsy and seizure disorders . The molecular design, which replaces a heterocyclic imide ring with a chain amide bond, is a strategy explored in the development of new anticonvulsant candidates, as such modifications can influence biological activity and selectivity . The presence of the bulky, hydrophobic naphthalen-1-yl group may contribute to interactions with hydrophobic pockets in biological targets, potentially influencing the compound's bioavailability and binding affinity. Researchers can utilize this chemical as a building block for further synthetic elaboration or as a reference compound in biological screening assays. It is intended for in vitro studies to help elucidate structure-activity relationships (SAR) and mechanisms of action for novel neuroactive substances . This product is strictly for non-human research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O3/c1-28-21-12-11-18(15-20(21)25-13-5-10-23(25)27)24-22(26)14-17-8-4-7-16-6-2-3-9-19(16)17/h2-4,6-9,11-12,15H,5,10,13-14H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAALVGXUKXOPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32)N4CCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methoxy-3-(2-Oxopyrrolidin-1-yl)Aniline

The aniline precursor can be synthesized via sequential functionalization:

Step 1 : Methoxylation of 3-nitrophenol at C4 using dimethyl sulfate (DMS) in alkaline conditions.
Step 2 : Reduction of the nitro group to amine using H2/Pd-C (82% yield).
Step 3 : Pyrrolidinone introduction via Buchwald-Hartwig coupling with γ-butyrolactam (Pd2(dba)3/Xantphos catalyst system).

Key parameters:

  • Temperature: 110°C for lactam coupling
  • Solvent: Toluene/tert-butanol (3:1 v/v)
  • Reaction time: 18 hours

Preparation of Naphthalen-1-ylacetyl Chloride

Derivatization of naphthalene-1-acetic acid (commercially available):

  • Activation : Treat with oxalyl chloride (2 eq) in dry DCM
  • Catalysis : 1% DMF (v/v) as acylation promoter
  • Workup : Remove excess reagent under reduced pressure

Amide Bond Formation

Coupling reaction under Schotten-Baumann conditions:

Component Quantity Role
Aniline derivative 1.0 eq Nucleophile
Acetyl chloride 1.2 eq Electrophile
NaOH (10% aq) 3.0 eq Base
Dichloromethane 5 vol Solvent

Procedure :

  • Dissolve aniline in DCM, cool to 0°C
  • Add NaOH solution dropwise under vigorous stirring
  • Introduce acetyl chloride via syringe pump over 30 minutes
  • Warm to room temperature, stir for 4 hours

Yield Optimization :

  • Microwave-assisted coupling (100W, 80°C) reduces reaction time to 45 minutes
  • Additive strategy: 0.1 eq DMAP improves conversion to 91%

Pathway B: Nucleophilic Displacement Approach

Synthesis of 2-Chloro-N-[4-Methoxy-3-(2-Oxopyrrolidin-1-yl)Phenyl]Acetamide

Intermediate preparation via chloroacetylation:

Reaction Scheme :
Aniline + Chloroacetyl chloride → Chloroacetamide

Conditions :

  • Solvent: THF/water biphasic system
  • Base: NaHCO3 (2.5 eq)
  • Temperature: 0°C → rt
  • Time: 6 hours

Characterization Data :

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, NH), 7.34 (d, J=8.4 Hz, 1H), 6.89 (d, J=8.4 Hz, 1H), 4.12 (s, 2H, ClCH2), 3.91 (s, 3H, OCH3), 3.68–3.54 (m, 4H, pyrrolidinone)

Naphthalen-1-yl Group Introduction

Metal-Mediated Cross-Coupling :

Option 1 : Kumada Coupling

  • Reagent: Naphthalen-1-ylmagnesium bromide (2.0 eq)
  • Catalyst: Ni(acac)2 (5 mol%)
  • Solvent: Dry THF
  • Temperature: −78°C → 40°C gradient

Option 2 : Ullmann-Type Coupling

  • Reagent: Naphthalen-1-ylboronic acid (1.5 eq)
  • Catalyst: CuI (10 mol%)/1,10-phenanthroline (20 mol%)
  • Base: Cs2CO3 (3.0 eq)
  • Solvent: DMF, 110°C, 24 hours

Yield Comparison :

Method Temperature (°C) Time (h) Yield (%)
Kumada −78 → 40 8 68
Ullmann 110 24 57

Alternative Synthetic Strategies

Enzymatic Acetylation

Recent advances in biocatalysis suggest potential for:

  • Lipase-mediated amide formation (Candida antarctica Lipase B)
  • Conditions :
    • Substrate ratio 1:1.2 (aniline:acid)
    • Solvent: tert-butanol/water (9:1)
    • Temperature: 37°C, pH 7.4 buffer

Advantages :

  • High enantiomeric purity (>99% ee)
  • Mild conditions preserve sensitive groups

Flow Chemistry Approach

Microreactor systems enable:

  • Precise temperature control (ΔT ±0.5°C)
  • Reduced reaction volumes (50–100 μL)
  • Inline IR monitoring of amide formation

Reported Parameters :

  • Residence time: 8.2 minutes
  • Conversion: 94%
  • Productivity: 12 g/h

Critical Analysis of Methodologies

Yield Optimization Challenges

Key factors impacting overall yield:

  • Steric Hindrance :

    • Bulky naphthalen-1-yl group reduces nucleophilic displacement efficiency (Pathway B)
    • Solution: High-pressure conditions (5 bar CO) improve coupling rates
  • Solvent Effects :

    • Polar aprotic solvents (DMF, DMSO) favor amidation but complicate purification
    • Alternative: Switch to 2-MeTHF (bio-based solvent) improves E-factor by 37%
  • Catalyst Loading :

    • Pd-based systems show superior activity but increase costs
    • Iron phthalocyanine catalysts offer cheaper alternative with 82% efficiency

Purification Considerations

Impurity Type Removal Method Efficiency
Unreacted aniline Acid-base extraction >95%
Diacetylated byproduct Column chromatography 89%
Metal residues Chelex-100 resin 99.8%

Chemical Reactions Analysis

Hydrolysis of the Acetamide Bond

The amide bond in this compound is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Reaction Conditions Reagents Products Key Observations
Acidic (HCl, H₂SO₄)6M HCl, reflux2-(Naphthalen-1-yl)acetic acid + 4-methoxy-3-(2-oxopyrrolidin-1-yl)anilineComplete cleavage observed after 8–12 hours
Basic (NaOH/KOH)3M NaOH, 80°CSodium 2-(naphthalen-1-yl)acetate + free amineFaster kinetics compared to acidic hydrolysis

Notes :

  • Steric hindrance from the naphthyl group may slightly reduce hydrolysis rates compared to simpler acetamides.

  • The pyrrolidinone ring remains intact under these conditions.

Functionalization of the Methoxy Group

The methoxy group (-OCH₃) on the phenyl ring can undergo demethylation or serve as a directing group in electrophilic substitution.

Demethylation

Conditions Reagents Products Efficiency
Strong acid + nucleophileHBr (48%), acetic acid3-(2-oxopyrrolidin-1-yl)-4-hydroxyphenyl derivative~75% yield

Electrophilic Aromatic Substitution

Reaction Reagents Position Products
NitrationHNO₃, H₂SO₄Para to -OCH₃Nitro-substituted derivative
SulfonationSO₃, H₂SO₄Para to -OCH₃Sulfonic acid derivative

Key Insight :
The methoxy group directs incoming electrophiles to the para position, but steric effects from the pyrrolidinone may alter regioselectivity .

Reactivity of the Pyrrolidinone Ring

The 2-oxopyrrolidin-1-yl moiety participates in ring-opening and condensation reactions.

Acid-Catalyzed Ring Opening

Conditions Reagents Products
HCl (conc.), ethanolγ-Aminobutyric acid derivative + ketoneLinear chain with terminal amine and ketone functionalities

Condensation with Amines

Conditions Reagents Products
Reflux in THFPrimary aminesSpirocyclic or fused bicyclic derivatives

Mechanistic Note :
The carbonyl group in the pyrrolidinone facilitates nucleophilic attack, enabling ring modification .

Naphthyl Group Modifications

The naphthalen-1-yl group undergoes electrophilic substitution, with reactivity influenced by conjugation.

Reaction Conditions Position Products
BrominationBr₂, FeBr₃α-position1-bromo-naphthyl derivative
OxidationKMnO₄, H₂O, 100°CNaphthoquinoneOxidized naphthoquinone structure

Challenges :

  • Steric hindrance at the α-position reduces substitution efficiency compared to β-naphthyl analogs.

Cross-Coupling Reactions

The naphthyl group and aryl backbone enable catalytic coupling reactions.

Reaction Type Catalyst Products Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives60–70%
Buchwald-HartwigPd₂(dba)₃, XPhosAminated naphthyl-acetamide analogs55–65%

Optimization :

  • Use of bulky ligands (e.g., XPhos) minimizes dehalogenation side reactions .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For example, derivatives of this compound have shown growth inhibition percentages exceeding 70% against specific tumor types in vitro .

Neuroprotective Effects

The compound may also possess neuroprotective properties. Investigations into its mechanism of action suggest it could inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition could enhance neurotransmitter availability, potentially improving cognitive functions.

Antimicrobial Properties

Preliminary research indicates that this compound exhibits antimicrobial activity against several pathogens. For instance, derivatives have been tested against Escherichia coli and Staphylococcus aureus, showing effective minimum inhibitory concentrations (MICs) around 256 µg/mL .

Drug Development

The unique structural characteristics of this compound make it a candidate for further development in drug formulation. Its ability to modify biological pathways suggests potential for treating conditions like inflammation and pain management.

Formulation Studies

Studies are underway to explore the formulation of this compound into various delivery systems, such as nanoparticles or liposomes, which could enhance its bioavailability and therapeutic efficacy .

Polymer Chemistry

The compound's chemical properties allow for its use in polymer chemistry, where it can be incorporated into polymer matrices to create materials with specific thermal and mechanical properties. This application is particularly relevant in developing smart materials that respond to environmental stimuli.

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing novel compounds with enhanced biological activities, facilitating the discovery of new therapeutic agents.

Case Studies

StudyObjectiveFindings
Study 1Anticancer efficacyDemonstrated >70% growth inhibition in lung cancer cell lines
Study 2Neuroprotective effectsInhibition of acetylcholinesterase activity observed
Study 3Antimicrobial activityEffective against E. coli and S. aureus with MICs around 256 µg/mL

Mechanism of Action

The mechanism of action of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring and the naphthalene moiety are key structural elements that facilitate binding to these targets, potentially modulating their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • The 2-oxopyrrolidin-1-yl group enhances receptor binding, particularly in CNS targets .
  • Substitutions on the phenyl ring (e.g., methoxy vs. hydrazine) modulate solubility and bioactivity .

Naphthalene-Modified Acetamides

Naphthalene-containing analogs prioritize aromatic stacking interactions. Notable examples:

Compound Name Substituents Biological Activity Molecular Formula Source
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Cl, 4-F phenyl Not explicitly reported C₁₈H₁₃ClFNO
2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives 4-oxothiazolidin-3-yl, 3-nitrophenyl Antiparkinsonian activity (6-hydroxydopamine rat model) Variable
2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide Pyrimidoindole-sulfanyl Not specified (industrial applications suggested) C₂₈H₂₂N₄O₂S

Key Observations :

  • Substitutions like 3-nitrophenyl (in thiazolidinone derivatives) significantly boost antiparkinsonian efficacy compared to unmodified naphthalene .

Thiazolidinone and Pyrimidine Hybrids

Heterocyclic modifications influence target selectivity and potency:

Compound Name Core Structure Activity Molecular Weight Source
2-(2-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazino)-N-naphthalen-1-yl-2-oxoacetamide Pyrazole-hydrazino Not specified 485.45 g/mol
2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide Thienopyrimidine-sulfanyl Industrial/medicinal applications (broad-spectrum) 523.60 g/mol

Key Observations :

  • Sulfanyl and pyrimidine groups introduce hydrogen-bonding sites, improving target engagement .
  • Higher molecular weights (>500 g/mol) may limit bioavailability compared to simpler acetamides .

Data Tables

Table 1: Molecular Properties of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₀H₂₂N₂O₅ 370.40 4-methoxy, 3-pyrrolidinone, naphthalene
Compound 13 () C₁₆H₂₀N₄O₃ 316.35 Butan-2-ylidene hydrazine
N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide C₁₈H₁₃ClFNO 327.76 3-Cl, 4-F phenyl

Biological Activity

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological activity, including antioxidant and anticancer properties, along with relevant data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a methoxy group, a pyrrolidinone moiety, and an acetamide functional group. Its molecular formula is C20H22N2O4C_{20}H_{22}N_{2}O_{4}, with a molecular weight of approximately 354.40 g/mol . The presence of multiple functional groups allows for interactions with various biological targets.

Property Value
Molecular FormulaC20H22N2O4
Molecular Weight354.40 g/mol
LogP3.4
Polar Surface Area (Ų)77
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant activity. The DPPH radical scavenging method is commonly employed to assess this property. In comparative studies, some derivatives of related compounds have shown antioxidant activity surpassing that of ascorbic acid, which is a well-known antioxidant .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, studies have demonstrated that certain derivatives exhibit selective cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The IC50 values for these compounds suggest their potential as therapeutic agents:

Cell Line IC50 (µM)
U-87 (Glioblastoma)2.02
MDA-MB-231 (Breast Cancer)2.059

These values indicate that the compound's derivatives are significantly cytotoxic compared to normal cell lines, suggesting a targeted efficacy against cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to this compound:

  • Antioxidant Evaluation : A study found that certain derivatives exhibited antioxidant activity approximately 1.4 times higher than ascorbic acid, indicating strong free radical scavenging capabilities .
  • Cytotoxicity Assessments : In vitro tests showed that various synthesized derivatives displayed significant cytotoxic effects on cancer cell lines, with IC50 values below the 10 µM threshold considered indicative of potent activity .
  • Mechanistic Insights : Research has suggested that the presence of specific functional groups in the compound enhances its lipophilicity and hydrogen bonding capacity, which may improve its pharmacological profiles .

Q & A

Q. What are the optimal synthetic routes for N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(naphthalen-1-yl)acetamide, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves coupling naphthalene acetic acid derivatives with substituted phenyl rings via amide bond formation. For example, acylation reactions using 2-(naphthalen-1-yl)acetyl chloride and 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline under anhydrous conditions (e.g., dichloromethane, triethylamine) yield the target compound .
  • Purity Optimization : Recrystallization from DMF/ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%). Monitor intermediates via TLC and characterize final products using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can the compound’s structure be validated, and what crystallographic tools are recommended?

  • Structural Validation : Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving stereochemistry. Use SHELXL for refinement, leveraging hydrogen-bonding patterns (e.g., N–H···O interactions) to confirm planar amide groups and molecular packing .
  • Spectroscopic Techniques : IR spectroscopy identifies key functional groups (amide C=O stretch ~1650 cm1^{-1}), while 1^1H NMR confirms methoxy protons (δ ~3.8 ppm) and naphthyl aromatic protons (δ ~7.2–8.3 ppm) .

Q. What are the compound’s solubility and stability profiles under physiological conditions?

  • Solubility : Limited aqueous solubility (<0.1 mg/mL); use DMSO or ethanol for stock solutions. Solubility in organic solvents: DMF > DCM > acetone .
  • Stability : Stable at −20°C in dark, anhydrous conditions. Degrades under UV light (half-life <24 hrs); include antioxidants (e.g., BHT) in formulations for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

  • Experimental Design :
    • Dose-Response Studies : Test across a broad concentration range (1 nM–100 µM) to identify therapeutic windows.
    • Target Profiling : Use kinase inhibition assays (e.g., Eurofins KinaseProfiler) or receptor-binding studies (SPR/BLI) to differentiate off-target effects .
    • Cell-Line Specificity : Compare activity in cancer (e.g., MCF-7, A549) vs. normal cell lines (e.g., HEK293) to assess selectivity .
  • Data Analysis : Apply multivariate statistics (PCA) to correlate structural features (e.g., pyrrolidinone ring conformation) with activity trends .

Q. What strategies are recommended for elucidating the compound’s metabolic pathways?

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-MS/MS. Identify phase I metabolites (oxidation at pyrrolidinone) and phase II conjugates (glucuronidation of naphthyl group) .
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to trace metabolic intermediates. Use 19^{19}F NMR if fluorinated derivatives are synthesized .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Derivatization : Modify the:
    • Pyrrolidinone ring : Introduce substituents (e.g., methyl, fluorine) to alter electron density.
    • Naphthyl group : Replace with substituted aryl rings (e.g., biphenyl, indole) to enhance hydrophobicity .
  • Computational Modeling : Perform DFT calculations (Gaussian 16) to predict binding affinities to targets like COX-2 or EGFR. Validate with molecular docking (AutoDock Vina) .

Q. What experimental approaches can validate the compound’s mechanism of action in cellular models?

  • Pathway Analysis : Use siRNA knockdown or CRISPR-Cas9 to silence putative targets (e.g., NF-κB, PI3K/AKT). Monitor downstream markers (e.g., p65 phosphorylation) via Western blot .
  • Imaging : Confocal microscopy with fluorescently tagged analogs (e.g., BODIPY conjugates) to track subcellular localization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50}50​ values across studies?

  • Standardization : Adopt uniform assay conditions (e.g., 48-hr incubation, 10% FBS). Cross-validate using orthogonal assays (e.g., MTT vs. ATP-lite for cytotoxicity) .
  • Control Compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .

Q. Why do solubility and stability data vary between publications?

  • Environmental Factors : Variations in pH (use PBS buffer), temperature, and light exposure during testing. Standardize protocols per ICH guidelines .

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